![molecular formula C22H21ClO4 B293349 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one](/img/structure/B293349.png)
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the phenylacetic acid derivative class of NSAIDs and is widely used for the treatment of various types of pain, including arthritis, menstrual cramps, and postoperative pain.
作用機序
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and contribute to pain and fever. By inhibiting COX enzymes, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to inhibit platelet aggregation. It has also been shown to have antioxidant properties and to reduce oxidative stress.
実験室実験の利点と制限
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one has a number of advantages for use in lab experiments. It is widely available and relatively inexpensive, making it a cost-effective option for researchers. It is also well-studied and has a known mechanism of action, making it a reliable tool for investigating the role of inflammation and pain in various diseases.
However, there are also limitations to the use of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one in lab experiments. It has been shown to have potential side effects, including gastrointestinal bleeding and renal toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action may not be relevant to all diseases and may not be effective in all experimental models.
将来の方向性
There are a number of future directions for research on 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one. One area of interest is its potential use in the treatment of cancer. 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one has been shown to have anti-cancer properties in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy.
Another area of interest is the development of new formulations of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one that may be more effective and have fewer side effects. For example, there is ongoing research into the development of topical formulations of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one that may be more effective in treating localized pain and inflammation.
Finally, there is a need for further research into the potential long-term effects of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one use. While it is generally considered safe and effective for short-term use, there is some concern that long-term use may have adverse effects on the gastrointestinal tract and kidneys. Further research is needed to determine the safety and efficacy of long-term 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one use.
合成法
The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one involves the reaction of 2-(4-chlorobenzoyl)benzoic acid with 2-dimethylaminoethyl chloride to form 2-(2-(dimethylamino)ethyl)-2-(4-chlorobenzoyl)benzoic acid. This compound is then esterified with 3,6-diethyl-4-methyl-2H-chromen-2-one to form 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one.
科学的研究の応用
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various types of pain, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
分子式 |
C22H21ClO4 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC名 |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methylchromen-2-one |
InChI |
InChI=1S/C22H21ClO4/c1-4-14-10-18-13(3)17(5-2)22(25)27-21(18)11-20(14)26-12-19(24)15-6-8-16(23)9-7-15/h6-11H,4-5,12H2,1-3H3 |
InChIキー |
ZQKPIROYLZERDO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C2C(=C1)C(=C(C(=O)O2)CC)C)OCC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)Cl)OC(=O)C(=C2C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



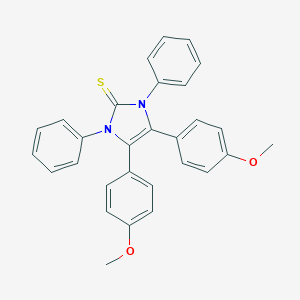
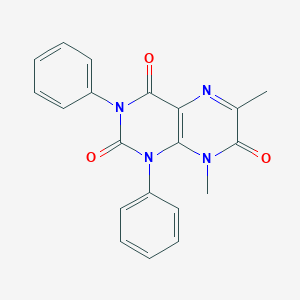

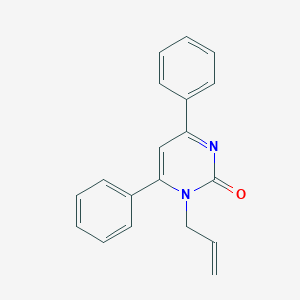
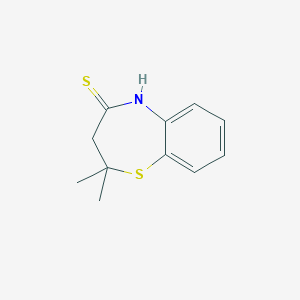

![ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate](/img/structure/B293280.png)
![trimethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-1H-pyrrole-2,3,4-tricarboxylate](/img/structure/B293282.png)
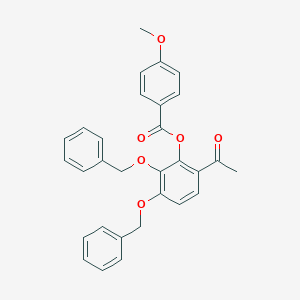
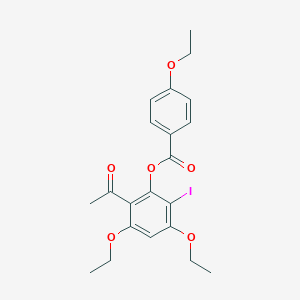
![3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B293285.png)
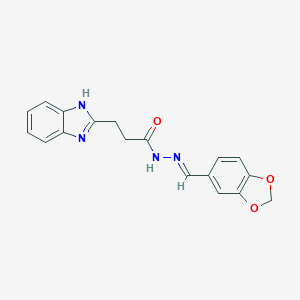
![8-acetyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293296.png)
![2-[(4-chlorophenyl)(hydroxy)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293298.png)